molecular formula C7H14ClNO B1435510 8-Oxa-4-azaspiro[2.6]nonane hydrochloride CAS No. 1803561-68-3

8-Oxa-4-azaspiro[2.6]nonane hydrochloride

Katalognummer: B1435510
CAS-Nummer: 1803561-68-3
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: QLSBVOIGNVZLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-4-azaspiro[2.6]nonane hydrochloride is a spirocyclic chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol (for the free base) . Its structure features a unique spiro-fused system combining aziridine and oxane rings, making it a valuable scaffold in pharmaceutical research and development . This compound is a key building block for synthesizing more complex molecules. Researchers utilize this spirocyclic framework to develop novel substances with potential biological activity. Structurally related 1-oxa-4-azaspiro derivatives have demonstrated significant antitumor properties in scientific studies, showing potent cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (Hela) cell lines . Furthermore, similar 1-oxa-8-azaspiro[4.5]decane compounds have been investigated as fatty acid amide hydrolase (FAAH) inhibitors, indicating potential research applications for treating conditions such as pain, anxiety, and movement disorders . As a versatile intermediate, this compound is used to explore structure-activity relationships and optimize pharmacological properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's safety protocols prior to handling.

Eigenschaften

IUPAC Name

8-oxa-4-azaspiro[2.6]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-4-8-7(2-3-7)6-9-5-1;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSBVOIGNVZLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy for Azaspiro Compounds

The synthesis of azaspiro compounds like 8-Oxa-4-azaspiro[2.6]nonane hydrochloride generally involves:

  • Formation of the spirocyclic ring system through cyclization reactions.
  • Introduction of heteroatoms (oxygen and nitrogen) at specific ring positions.
  • Use of protecting groups or salt formation (e.g., hydrochloride salt) to stabilize the amine functionality.

These steps often require careful control of reaction conditions such as temperature, solvents, catalysts, and stoichiometry to achieve good yields and purity.

Specific Preparation Methodologies

Cyclization via Halogenated Ethers and Acetal Precursors

A closely related synthetic approach is described in a patent for the synthesis of a drug intermediate 7-oxo-2-azaspiro[3.5]nonane, which shares structural features with 8-oxa-4-azaspiro[2.6]nonane systems. This method involves:

  • Step 1: Cyclization Reaction

    • Reacting bis(2-chloroethyl) ether (or its bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal in the presence of an acid-binding agent.
    • The reaction is conducted in N,N-dimethylformamide (DMF) with a phase transfer catalyst such as tetrabutylammonium bromide and an iodide salt (potassium or sodium iodide).
    • Temperature range: 70–100 °C for 10–24 hours.
    • This yields a cyclic intermediate (Compound 3).
  • Step 2: Reduction

    • The cyclic intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −10 °C.
    • The reduction is carried out over 4–8 hours with careful quenching using water and sodium hydroxide.
    • Filtration and purification through neutral alumina yield the refined spirocyclic amine intermediate.
  • Yields and Conditions

    • The overall yield ranges from 56.3% to 82.6%.
    • Acid-binding agents used include potassium carbonate, sodium carbonate, or sodium bicarbonate.

This method is advantageous due to mild conditions, scalability, and relatively high yields, making it suitable for preparing spirocyclic amines structurally related to 8-oxa-4-azaspiro[2.6]nonane.

Step Reagents/Conditions Temperature Time Yield (%)
Cyclization Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal, acid-binding agent, phase transfer catalyst, KI/NaI in DMF 70–100 °C 10–24 h Crude intermediate obtained
Reduction LiAlH4 in THF, quenching with H2O and NaOH −10 °C 4–8 h 56.3–82.6 (overall yield)

Alternative Approaches Using Alkylation of Amines

In related literature on azaspirocycles, preparation of such compounds can also involve:

  • Alkylation of amines with halogenated ethers (e.g., 1-bromo-2-chloroethane) in the presence of bases like potassium carbonate.
  • Displacement reactions where terminal halides are substituted with amines such as azepane or piperidine derivatives.
  • These methods allow the formation of various azaspiro heterocycles by tailoring the amine and alkyl halide components.

While these procedures are more commonly reported for larger spirocycles (e.g., 1,4-dioxa-8-azaspiro[4.5]decane), they provide a conceptual framework for synthesizing 8-oxa-4-azaspiro[2.6]nonane derivatives by appropriate choice of starting materials and reaction conditions.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Cyclization + Reduction Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal, DMF, phase transfer catalyst, LiAlH4 reduction High yield, scalable, mild conditions Requires handling LiAlH4, moisture sensitive
Alkylation of Amines Halogenated ethers + amines with K2CO3 base in ethanol Straightforward, versatile May require purification of regioisomers
Oxidation of Imines mCPBA or oxone oxidation of imines Enables functionalization Specific to imine substrates, may not be direct for target compound

Research Findings and Notes

  • The two-step cyclization and reduction method provides a robust route to spirocyclic amines structurally close to this compound with yields up to 82.6%.
  • Alkylation methods provide flexibility in synthesizing various azaspiro compounds by varying amine and halide components, useful for analog synthesis.
  • Oxidative methods are more relevant for derivatization rather than initial synthesis of the spirocyclic amine core.
  • The hydrochloride salt form is typically obtained by treatment of the free amine with hydrochloric acid, improving stability and handling.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxa-4-azaspiro[2.6]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can yield various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

8-Oxa-4-azaspiro[2.6]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Oxa-4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 8-Oxa-4-azaspiro[2.6]nonane hydrochloride with structurally related spirocyclic compounds:

Compound Name Spiro Ring System Functional Groups Molecular Weight (g/mol) Key Features
This compound [2.6] Oxa, aza, hydrochloride Not explicitly provided Small spiro system; high solubility
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane [4.3.0] Diaza, dioxo ~210 (estimated) Antimicrobial activity
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl [4.4] Oxa, aza, carboxylic acid, HCl 207.66 Life science research; drug synthesis
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl [3.5] Thia, aza, dioxide, HCl Not provided Sulfur-containing; potential metabolic stability
3-Azabicyclo[3.3.1]nonane derivatives [3.3.1] Aza, hydroxyl Variable Twin-chair conformation; R-configuration

Key Observations :

  • Larger systems (e.g., [4.4]) may offer more conformational flexibility for biological activity .
  • Functional Groups: The presence of dioxo groups in 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane correlates with antimicrobial activity against S. aureus and Gram-negative pathogens . In contrast, the hydrochloride salt in the target compound likely improves solubility without directly contributing to bioactivity.
Physicochemical Properties
  • Solubility: Hydrochloride salts generally enhance water solubility. For example, 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl is stored at room temperature, indicating stability in solid form .
  • Conformational Stability: The twin-chair conformation of 3-azabicyclo[3.3.1]nonane derivatives contributes to their metabolic stability and binding affinity, a feature that may vary in the target compound due to its smaller spiro system .

Biologische Aktivität

8-Oxa-4-azaspiro[2.6]nonane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The chemical structure of this compound includes a spirocyclic arrangement featuring both oxygen and nitrogen heteroatoms, which significantly influences its reactivity and interaction with biological macromolecules. The molecular formula is C7H13NOC_7H_{13}NO and its structural representation can be summarized as follows:

Property Details
Molecular FormulaC₇H₁₃NO
SMILESC1CNC2(CC2)COC1
InChIInChI=1S/C7H13NO/c1-4-8-7(2-3-7)6-9-5-1/h8H,1-6H2
InChIKeyIJAMZOBJPVUSBO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure allows for effective binding to target sites, potentially modulating their activity. Research indicates that the compound may influence various biochemical pathways, including those involved in inflammatory responses and cancer cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of spirodienone compounds, which include similar structural features, have shown moderate to potent activity against several cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (μM) Compound
A5490.26Compound 6d
MDA-MB-2310.10Compound 8d
HeLa0.18Compound 6b

These findings suggest that the compound could serve as a lead structure for further drug development targeting specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that the compound may exhibit significant activity against various bacterial strains, making it a candidate for further exploration in the treatment of infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound Structural Features Biological Activity
5-Azaspiro[2.6]nonane hydrochlorideNitrogen heteroatomAntimicrobial and anticancer properties
8-Azabicyclo[3.3.0]octaneBicyclic structureUnique interaction profiles
5-Oxa-8-azaspiro[2.6]nonaneOxygen positioned differentlyVaries in binding affinities

The comparison highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Several case studies have documented the synthesis and testing of derivatives related to this compound:

  • Study on Antitumor Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and cell cycle modulation.
  • Mechanistic Studies : Flow cytometry analyses were employed to assess the effects on cell cycle distribution and apoptosis induction in treated cells, revealing significant impacts on tumor cell proliferation .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 8-Oxa-4-azaspiro[2.6]nonane hydrochloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Ensure adequate ventilation, especially in confined areas, and proximity to eyewash stations and safety showers .
  • Personal Protective Equipment (PPE) : Use OSHA-compliant chemical safety goggles, flame-retardant antistatic suits, and nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly .
  • Storage : Store in tightly closed containers in cool, well-ventilated areas, away from oxidizing agents and ignition sources. Ground metal containers during transfers to prevent static discharge .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify spirocyclic and heteroatom environments. Compare chemical shifts with analogous spiro compounds (e.g., 7-azaspiro[3.5]nonane hydrochloride, CAS 1414885-16-7) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C7H12ClNO\text{C}_7\text{H}_{12}\text{ClNO}.
  • Elemental Analysis : Confirm chloride content via titration or ion chromatography .

Q. What synthetic routes are commonly employed for spirocyclic compounds like this compound?

  • Methodological Answer :

  • Ring-Closing Strategies : Utilize [2.6] spiroannulation via intramolecular cyclization of appropriately substituted precursors (e.g., amino-alcohol intermediates) under acidic conditions .
  • Catalytic Methods : Explore transition-metal catalysis (e.g., palladium-mediated C–N coupling) for constructing strained spiro systems .
  • Post-Synthetic Modification : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during spirocyclic compound characterization?

  • Methodological Answer :

  • Dynamic NMR Studies : Investigate conformational flexibility at variable temperatures to account for unexpected splitting or broadening .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure. Compare with databases (e.g., Cambridge Structural Database) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and optimize geometry, identifying potential tautomers or stereoisomers .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility and cyclization efficiency .
  • Catalyst Loading Optimization : Systematically vary catalyst concentrations (e.g., Pd(OAc)2_2) to balance reaction rate and byproduct formation .
  • Purification Techniques : Employ high-performance liquid chromatography (HPLC) with Chromolith® columns for rapid separation of spirocyclic products from linear byproducts .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer :

  • Scaffold for Bioactive Molecules : Functionalize the spiro core with fluorinated or heteroaromatic groups to enhance binding to neurological targets (e.g., sigma receptors) .
  • Prodrug Development : Investigate ester or amide derivatives for improved pharmacokinetics, using in vitro assays (e.g., plasma stability, Caco-2 permeability) .
  • Enzyme Inhibition Studies : Screen against kinases or proteases, employing fluorescence polarization or SPR to quantify inhibition constants (KiK_i) .

Q. What are the key considerations for ensuring batch-to-batch consistency in spirocyclic hydrochloride salts?

  • Methodological Answer :

  • Purity Assessment : Combine HPLC (Purospher® STAR columns) with charged aerosol detection (CAD) to quantify residual solvents and counterion stoichiometry .
  • Stability Testing : Monitor hygroscopicity under controlled humidity (e.g., 40% RH) using thermogravimetric analysis (TGA) .
  • Regulatory Compliance : Align with USP methods for impurity profiling, including genotoxic nitrosamine screening at ppm levels .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Replication : Validate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolyzed or oxidized metabolites that may contribute to off-target activity .
  • Structural-Activity Relationship (SAR) Refinement : Synthesize and test enantiopure analogs to isolate contributions of stereochemistry .

Experimental Design Tables

Parameter Optimization Strategy Reference
Reaction Temperature80–100°C for intramolecular cyclization
Catalyst SystemPd(OAc)2_2 (5 mol%), Xantphos (10 mol%)
Purification MethodReverse-phase HPLC (Chromolith® RP-18e column)
Stability AssessmentTGA at 25–150°C under N2_2 atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-4-azaspiro[2.6]nonane hydrochloride
Reactant of Route 2
8-Oxa-4-azaspiro[2.6]nonane hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.